Substitution Pattern Comparison: Bis(thiophen-2-yl)-1,3-thiazol-2-amine vs. 4-(Thiophen-2-yl)thiazol-2-amine
The target compound differs fundamentally from the mono-substituted analog 4-(thiophen-2-yl)thiazol-2-amine (CAS 28989-50-6) by the presence of a second thiophene substituent at the 5-position of the thiazole ring . This 4,5-disubstitution pattern extends the π-conjugated system and alters the electronic density distribution across the heterocyclic core [1].
| Evidence Dimension | Molecular Structure and Substitution Pattern |
|---|---|
| Target Compound Data | 4,5-Di(thiophen-2-yl)-1,3-thiazol-2-amine; C₁₁H₈N₂S₃; MW 264.38 |
| Comparator Or Baseline | 4-(Thiophen-2-yl)-1,3-thiazol-2-amine (CAS 28989-50-6); C₇H₆N₂S₂; MW 182.27 |
| Quantified Difference | Difference of one thiophene unit (C₄H₂S, MW 82.1); molecular weight increase of 82.11 g/mol; two rotatable bonds in target vs. one in comparator. |
| Conditions | Structural comparison based on chemical composition; no specific assay conditions applicable. |
Why This Matters
The additional thiophene unit confers different solubility, crystallization behavior, and π-conjugation length, directly impacting polymer or small-molecule material properties and synthetic route feasibility.
- [1] Theoretical studies on the reactivity of thiazole derivatives. INFONA. Describes reactivity sequence of substituted thiazoles. View Source
